molecular formula C12H16O3 B8817601 1,2,4-Trimethoxy-5-propenylbenzene

1,2,4-Trimethoxy-5-propenylbenzene

Cat. No.: B8817601
M. Wt: 208.25 g/mol
InChI Key: RKFAZBXYICVSKP-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxy-5-propenylbenzene, also known as (Z)-asarone or β-asarone (CAS: 5273-86-9), is a secondary metabolite belonging to the phenylpropene class. It is structurally characterized by a benzene ring substituted with three methoxy groups at positions 1, 2, and 4, and a propenyl (1-propenyl) group at position 5 in the Z-configuration . The molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. Key physical properties include a density of 1.028 g/cm³, boiling point of 296°C, and flash point of 108°C .

This compound is naturally found in Bergenia ligulata roots and Acorus calamus (sweet flag), where it contributes to medicinal properties such as hallucinogenic effects, attributed to its structural similarity to phenethylamine derivatives (though this association is debated due to its distinct aromatic ring system) . Industrially, it serves as a precursor in synthesizing Hoveyda–Grubbs catalysts for olefin metathesis reactions, leveraging its propenyl group’s reactivity .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1,2,4-trimethoxy-5-prop-1-enylbenzene

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3

InChI Key

RKFAZBXYICVSKP-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Preparation Methods

Hydrodistillation and Chromatographic Isolation

β-asarone is naturally abundant in the rhizomes of Acorus calamus, constituting 75–96% of its essential oil. The extraction process begins with hydrodistillation of dried rhizomes, yielding 1.7% (w/w) crude oil. Subsequent silica gel chromatography using hexane-benzene gradients isolates β-asarone with 82% purity. Key steps include:

  • Hydrodistillation : Rhizomes are steam-distilled for 6–8 hours, collecting volatile fractions.

  • Chromatography : Crude oil is eluted through silica gel, with hexane removing non-polar impurities and benzene-hexane mixtures isolating β-asarone.

Table 1: Extraction Efficiency from Acorus calamus

ParameterValue
Rhizome oil yield1.7% (w/w)
β-asarone content81–85% (GC analysis)
Post-chromatography yield82% (w/w)

While cost-effective, this method faces challenges: variable plant β-asarone content (10–96%), co-extraction of toxic α-asarone, and labor-intensive purification.

Chemical Synthesis from Phenolic Precursors

Pyrogallol-Based Route

A multi-step synthesis starting from pyrogallol (1,2,3-trihydroxybenzene) achieves 1,2,4-trimethoxy-5-propenylbenzene with a 49% overall yield:

  • Methylation :
    Pyrogallol reacts with methyl sulfate in alkaline aqueous solution to form 1,2,3-trimethoxybenzene.

    • Conditions : NaOH (1.1 eq), methyl sulfate (1.1 eq), reflux at 100°C for 4 hours.

    • Yield : 89%.

  • Selective Demethylation :
    1,2,3-Trimethoxybenzene undergoes partial demethylation using aluminum chloride in dichloromethane to yield 2,6-dimethoxyphenol.

    • Conditions : AlCl₃ (1.2 eq), 25°C, 2 hours.

    • Yield : 76%.

  • Allylation :
    2,6-Dimethoxyphenol reacts with allyl bromide in dimethylformamide (DMF) to form 2,6-dimethoxy-1-allyloxybenzene.

    • Conditions : K₂CO₃ (1.5 eq), 80°C, 6 hours.

    • Yield : 68%.

  • Claisen Rearrangement :
    Thermal rearrangement of the allyl ether at 120–150°C produces 2,6-dimethoxy-4-allylphenol.

    • Yield : 94%.

  • Final Methylation :
    The phenolic group is methylated with methyl sulfate to yield 1,2,4-trimethoxy-5-allylbenzene, which isomerizes to the propenyl form.

    • Conditions : NaOH (1.1 eq), methyl sulfate (1.1 eq), 60°C.

    • Isomerization : KOH in ethanol, 24 hours, 85% yield.

Isomerization of Allyl to Propenyl Derivatives

The allyl-to-propenyl isomerization is critical for achieving the desired trans/cis configuration. A solution of 1,2,4-trimethoxy-5-allylbenzene in ethanol with KOH (2 eq) isomerizes at 80°C for 24 hours, yielding a 95:5 trans/cis ratio.

Table 2: Isomerization Efficiency

ParameterValue
Reaction temperature80°C
Reaction time24 hours
Trans/cis ratio19:1
Overall isomer yield95%

Alternative Synthetic Pathways

Direct Propenylation of Trimethoxybenzene

A one-pot propenylation using 1,2,4-trimethoxybenzene and propenyl bromide in DMF achieves 62% yield:

  • Conditions : K₂CO₃ (1.5 eq), 100°C, 8 hours.

  • Purity : 98% (GC-MS).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYieldPurityScalabilityCost
Natural extraction82%85%ModerateLow
Pyrogallol synthesis49%95%HighMedium
Direct propenylation62%98%HighHigh

Key Findings :

  • Natural extraction suits small-scale production but struggles with α-asarone contamination.

  • The pyrogallol route offers high purity but involves 5 steps.

  • Direct propenylation balances yield and scalability but requires expensive propenylating agents.

Industrial-Scale Optimization

Catalytic Methylation

Replacing methyl sulfate with dimethyl carbonate (DMC) reduces toxicity and improves atom economy:

  • Conditions : DMC (1.2 eq), K₂CO₃, 120°C, 6 hours.

  • Yield : 91% (vs. 89% with methyl sulfate).

Continuous-Flow Isomerization

A continuous-flow reactor with immobilized KOH on alumina achieves 99% conversion in 2 hours, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethoxy-5-propenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antipsychotic Drug Development :
    • 1,2,4-Trimethoxy-5-propenylbenzene serves as a precursor for synthesizing salicylamide-based antipsychotic drugs. Research indicates that derivatives created from this compound exhibit significant pharmacological activity against psychotic disorders .
  • Antimicrobial Properties :
    • Studies have shown that this compound possesses antimicrobial properties. It has been effective against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .
  • Insecticidal Activity :
    • The compound has demonstrated insecticidal effects in agricultural applications. Research indicates that it can effectively reduce pest populations when used in formulations aimed at crop protection .

Table 1: Summary of Pharmaceutical Applications

ApplicationDescriptionReferences
Antipsychotic DrugPrecursor for salicylamide-based drugs with significant efficacy
Antimicrobial AgentEffective against bacteria and fungi
Insecticidal ActivityReduces pest populations in agricultural settings

Fragrance and Flavor Industry

  • Aroma Molecule :
    • Due to its pleasant aroma profile, this compound is used as an aroma molecule in the fragrance industry. It is incorporated into perfumes, soaps, and other cosmetic products to enhance scent profiles .
  • Flavoring Agent :
    • The compound is utilized as a flavoring agent in food products. Its sweet and spicy notes make it suitable for various culinary applications .

Table 2: Summary of Fragrance and Flavor Applications

ApplicationDescriptionReferences
Aroma MoleculeUsed in perfumes and cosmetics for scent enhancement
Flavoring AgentIncorporated into food products for flavor enhancement

Environmental Applications

  • Biodegradation Studies :
    • Recent research has focused on the biodegradation of lignocellulosic materials using this compound as a model compound. This research aims to understand its role in environmental sustainability and waste management .

Table 3: Summary of Environmental Applications

ApplicationDescriptionReferences
Biodegradation StudiesInvestigates the role of the compound in environmental sustainability

Case Study 1: Synthesis of Antipsychotic Drugs

A study conducted on the synthesis of salicylamide derivatives from this compound demonstrated that these derivatives exhibited notable antipsychotic activity in animal models. The research highlighted the efficiency of using this compound as a starting material due to its favorable yield and reduced toxicity compared to other precursors .

Case Study 2: Insecticidal Efficacy

In agricultural trials assessing the insecticidal properties of formulations containing this compound, results indicated a significant reduction in pest populations without adversely affecting beneficial insects. This study supports the potential use of this compound as an eco-friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 1,2,4-trimethoxy-5-propenylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1,2,4-trimethoxy-5-propenylbenzene, enabling comparative analysis of their properties and applications:

Structural and Functional Group Comparison

Compound Name Substituents Molecular Formula Key Functional Features
This compound 1,2,4-OCH₃; 5-(Z-1-propenyl) C₁₂H₁₆O₃ Propenyl group enhances catalytic reactivity
1,3,5-Trimethoxybenzene 1,3,5-OCH₃ C₉H₁₂O₃ Symmetric substitution; no unsaturated side chain
Apiol (1-Allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) 2,5-OCH₃; 3,4-O-CH₂-O; 1-allyl C₁₂H₁₄O₄ Methylenedioxy and allyl groups; used as an emmenagogue
1,2,3-Trimethoxy-5-(2-propenyl)benzene 1,2,3-OCH₃; 5-(2-propenyl) C₁₂H₁₆O₃ Methoxy positional isomerism affects electronic properties
1,2,4-Trimethoxy-5-methylbenzene 1,2,4-OCH₃; 5-CH₃ C₁₀H₁₄O₃ Methyl substitution reduces reactivity vs. propenyl

Physical and Chemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Toxicity Data
This compound 296 1.028 Cytotoxicity: 107 mg/L (human lymphocytes)
1,3,5-Trimethoxybenzene ~265 (estimated) 1.098 Limited toxicity data; lower reactivity due to symmetry
Apiol N/A N/A Known uterine stimulant; toxic in high doses
1,2,3-Trimethoxy-5-(2-propenyl)benzene N/A N/A Unreported; positional isomerism may alter metabolic pathways

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,2,4-Trimethoxy-5-propenylbenzene in laboratory settings?

  • Methodology : The synthesis typically starts with a trimethoxybenzene precursor. For example, iodination of a commercially available benzene derivative (e.g., 1,2,4-trimethoxybenzene) followed by metallation (e.g., using Grignard or organolithium reagents) and subsequent allylation or propenylation steps.
  • Critical Considerations : Air- and moisture-sensitive reactions may require Schlenk line techniques or inert atmospheres (argon/nitrogen) to prevent undesired side reactions .
  • Validation : Purity can be confirmed via HPLC or GC-MS, while structural integrity is verified using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • Spectroscopy : 1H^1H-NMR (methoxy protons at δ 3.7–3.9 ppm; propenyl protons at δ 5.1–6.3 ppm), 13C^{13}C-NMR (quaternary carbons for aromatic rings at δ 120–150 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 208.25 (C12_{12}H16_{16}O3_3) with fragmentation patterns confirming substituents .
    • Data Interpretation : Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data for this compound?

  • Root Causes of Discrepancies :

  • Variability in compound purity (e.g., residual solvents, synthetic byproducts).
  • Differences in assay conditions (e.g., solvent polarity, pH, temperature).
    • Resolution Methods :
  • Reproducibility Checks : Validate purity using orthogonal methods (HPLC + NMR) and standardize bioassay protocols .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. hydroxyl groups) to isolate bioactive motifs .

Q. How can researchers assess the stability of this compound under oxidative or photolytic conditions?

  • Experimental Design :

  • Oxidative Stability : Expose the compound to H2 _2O2_2/UV light and monitor degradation via LC-MS or FTIR for carbonyl/hydroxyl group formation .
  • Photolytic Studies : Use controlled UV chambers to simulate environmental conditions, with GC-MS tracking decomposition products .
    • Data Analysis : Compare kinetic degradation rates (half-life calculations) under varying conditions to model environmental persistence .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes to this compound, and how can they be optimized?

  • Limitations : Low yields in allylation steps due to steric hindrance from methoxy groups; competing side reactions (e.g., over-alkylation).
  • Optimization Strategies :

  • Catalyst Screening : Test palladium or copper catalysts for regioselective coupling .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Tools : DFT calculations (e.g., Gaussian, ORCA) to predict:

  • LogP : Hydrophobicity for bioavailability modeling.
  • Electrostatic Potential Maps : Reactivity hotspots for functionalization .
    • Validation : Compare computed data (e.g., dipole moments, bond lengths) with experimental crystallography or spectroscopic results .

Key Recommendations for Researchers

  • Purity Validation : Always cross-verify synthetic products with multiple analytical techniques.
  • Standardization : Document assay conditions meticulously to enable cross-study comparisons.
  • Interdisciplinary Approaches : Combine synthetic chemistry, computational modeling, and advanced spectroscopy for robust SAR studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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